N-Boc-N-(2,5-dichlorobenzoyl)glycine
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Overview
Description
N-Boc-N-(2,5-dichlorobenzoyl)glycine is a useful research compound. Its molecular formula is C14H15Cl2NO5 and its molecular weight is 348.2 g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-N-(2,5-dichlorobenzoyl)glycine typically involves the reaction of 2,5-dichlorobenzoyl chloride with N-Boc-glycine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process. Additionally, the purification steps are scaled up using industrial-grade equipment to handle larger quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
N-Boc-N-(2,5-dichlorobenzoyl)glycine undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, leading to the formation of N-(2,5-dichlorobenzoyl)glycine.
Hydrolysis: The ester bond in the compound can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can undergo reduction reactions to modify the benzoyl group or the Boc group.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Basic Conditions: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for hydrolysis reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Major Products Formed
N-(2,5-dichlorobenzoyl)glycine: Formed by the removal of the Boc group.
2,5-dichlorobenzoic acid: Formed by the hydrolysis of the ester bond.
Reduced derivatives: Formed by the reduction of the benzoyl or Boc groups.
Scientific Research Applications
N-Boc-N-(2,5-dichlorobenzoyl)glycine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry:Mechanism of Action
The mechanism of action of N-Boc-N-(2,5-dichlorobenzoyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group serves as a protecting group, allowing the compound to be selectively modified or activated under controlled conditions. The 2,5-dichlorobenzoyl group can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
N-Boc-glycine: Lacks the 2,5-dichlorobenzoyl group, making it less hydrophobic and less specific in its interactions.
N-(2,5-dichlorobenzoyl)glycine: Lacks the Boc protecting group, making it more reactive under physiological conditions.
N-Boc-N-(4-chlorobenzoyl)glycine:Properties
Molecular Formula |
C14H15Cl2NO5 |
---|---|
Molecular Weight |
348.2 g/mol |
IUPAC Name |
2-[(2,5-dichlorobenzoyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
InChI |
InChI=1S/C14H15Cl2NO5/c1-14(2,3)22-13(21)17(7-11(18)19)12(20)9-6-8(15)4-5-10(9)16/h4-6H,7H2,1-3H3,(H,18,19) |
InChI Key |
LEKWSVFJAJFROX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(=O)O)C(=O)C1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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